molecular formula C16H12Br3N3O3 B11563945 N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Cat. No.: B11563945
M. Wt: 534.0 g/mol
InChI Key: NIIYGQVBBPOGNG-AERZKKPOSA-N
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Description

N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound characterized by the presence of a benzodioxole ring and a tribromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 2,4,6-tribromoaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to the presence of both a benzodioxole ring and a tribromophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12Br3N3O3

Molecular Weight

534.0 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(2,4,6-tribromoanilino)acetamide

InChI

InChI=1S/C16H12Br3N3O3/c17-10-4-11(18)16(12(19)5-10)20-7-15(23)22-21-6-9-1-2-13-14(3-9)25-8-24-13/h1-6,20H,7-8H2,(H,22,23)/b21-6+

InChI Key

NIIYGQVBBPOGNG-AERZKKPOSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CNC3=C(C=C(C=C3Br)Br)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CNC3=C(C=C(C=C3Br)Br)Br

Origin of Product

United States

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